N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(21-10-12-25-13-11-21)14-16-6-8-18(9-7-16)20-26(23,24)15-17-4-2-1-3-5-17/h1-9,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJMAJRSNZNJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1060256-21-4 |
| Molecular Weight | 374.5 g/mol |
| Molecular Formula | C₁₉H₂₂N₂O₄S |
The presence of the morpholino group suggests potential interactions with various biological targets, influencing enzyme activity or receptor modulation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Morpholino Derivative : This is achieved through the reaction of morpholine with appropriate aldehydes or ketones.
- Introduction of the Sulfonamide Moiety : The sulfonamide group is introduced via the reaction of the morpholino derivative with methanesulfonyl chloride.
- Final Assembly : The final compound is obtained through coupling reactions that link the phenyl groups with the sulfonamide structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular processes. It may exhibit:
- Antibacterial Properties : Like other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer or diabetes .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications .
- Inhibition Studies : Research indicated that compounds similar to this compound showed promising results in inhibiting certain enzymes linked to metabolic disorders .
- Cellular Studies : In vitro studies have shown that this compound can modulate cellular signaling pathways, potentially affecting cell proliferation and apoptosis .
Q & A
What are the key structural features of N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide, and how do they influence its reactivity?
The compound contains a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety. The morpholine ring contributes to solubility and hydrogen-bonding potential, while the sulfonamide group enhances electrophilicity, enabling nucleophilic substitution. The p-tolyl group introduces steric effects and aromatic π-π interactions, which can stabilize transition states in reactions like oxidation or reduction . These structural attributes make the compound versatile in synthetic modifications and biological targeting.
How can researchers optimize the synthesis of this compound to improve yield and purity?
Key steps include:
- Precursor selection : Use N-(4-chloro-2-nitrophenyl)methanesulfonamide derivatives as intermediates, as described in reflux reactions with acetic anhydride .
- Purification : Employ column chromatography or recrystallization using ethanol/water mixtures to isolate high-purity crystals .
- Impurity control : Monitor by HPLC with a limit of ≤0.1% for individual impurities and ≤0.5% total impurities, as per pharmacopeial standards .
What spectroscopic and crystallographic techniques are recommended for characterizing this sulfonamide derivative?
- NMR (¹H/¹³C) : Assign peaks to confirm the morpholine ring (δ 3.5–3.7 ppm for N-CH₂), sulfonamide protons (δ 7.2–7.8 ppm), and aromatic regions .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1320–1160 cm⁻¹) and morpholine C-O-C vibrations (1120 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen-bonding networks, such as C–H⋯O interactions, to validate molecular packing and stability .
What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., phosphatases or kinases) based on the morpholine ring’s hydrogen-bonding capacity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic pathways .
- MD simulations : Assess conformational stability in aqueous environments, leveraging the sulfonamide group’s hydrophilicity .
What are the common impurities encountered during synthesis, and how can they be quantified?
- By-products : Include mono-benzyl analogues or unreacted intermediates (e.g., N-[2-hydroxy-5-(trifluoromethyl)phenyl] derivatives) .
- Quantification : Use HPLC with a relative response factor (ri/rs) of 1.00 for major impurities and 1.24 for minor analogues. Ensure total impurities do not exceed 0.5% .
How does the morpholine ring influence the compound’s pharmacokinetic properties?
- Solubility : The morpholine oxygen enhances water solubility via hydrogen bonding, improving bioavailability .
- Metabolic stability : The ring resists oxidative degradation in cytochrome P450 assays, prolonging half-life in vivo .
- Target engagement : The morpholine nitrogen participates in key interactions with active-site residues of enzymes like phosphatases, as seen in PF-06465469 analogues .
What advanced strategies are used to resolve contradictions in biological activity data?
- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
- Off-target profiling : Screen against kinase panels to identify unintended interactions, as sulfonamides often exhibit polypharmacology .
- Structural analogs : Compare activity with derivatives lacking the morpholine ring (e.g., N-(2-phenylethyl)methanesulfonamide) to isolate functional groups responsible for observed effects .
What methodologies are recommended for studying the compound’s stability under varying conditions?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via LC-MS .
- Thermal analysis : Perform TGA/DSC to determine melting points and thermal decomposition profiles .
- Light sensitivity : Store in amber vials and assess photostability under ICH Q1B guidelines .
How can researchers validate the compound’s role as a biochemical probe?
- Selectivity assays : Test against related targets (e.g., GPCRs, ion channels) to confirm specificity .
- CRISPR knockouts : Use cell lines lacking the putative target (e.g., phosphatase knockout models) to verify on-mechanism activity .
- SPR/BLI : Measure binding kinetics (ka/kd) to quantify affinity and residence time .
What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Solvent optimization : Replace THF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Catalyst selection : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to streamline purification .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
